Methyl 4-fluoropiperidine-4-carboxylate hydrochloride
Description
Properties
IUPAC Name |
methyl 4-fluoropiperidine-4-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2.ClH/c1-11-6(10)7(8)2-4-9-5-3-7;/h9H,2-5H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWODCOUWKZBFRC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CCNCC1)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-fluoropiperidine-4-carboxylate hydrochloride typically involves the fluorination of piperidine derivatives. One common method includes the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring. The reaction conditions often involve the use of fluorinating agents such as cobalt trifluoride (CoF3) at elevated temperatures around 150°C .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale fluorination processes using automated reactors to ensure consistent quality and yield. The reaction is carefully controlled to maintain the desired temperature and pressure conditions, and the product is purified through crystallization or other separation techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-fluoropiperidine-4-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or peracids can be used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: N-oxides of the piperidine ring.
Reduction: Alcohol derivatives of the ester group.
Substitution: Various substituted piperidine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
Methyl 4-fluoropiperidine-4-carboxylate hydrochloride serves as an intermediate in synthesizing more complex fluorinated compounds. Its unique structural properties make it valuable for developing new materials and chemical entities in organic synthesis.
Biology
In biological research, this compound is utilized to study fluorinated analogs of biologically active molecules. The incorporation of fluorine into drug candidates is known to enhance their metabolic stability and alter their biological activity, making them more effective in therapeutic applications.
Medicine
This compound has potential applications in pharmacology due to its interactions with neurotransmitter systems. Preliminary studies suggest that derivatives may interact significantly with dopamine and serotonin receptors, indicating their utility in developing central nervous system agents .
Pharmacokinetic Properties
Research indicates that fluorinated derivatives often exhibit enhanced metabolic stability compared to non-fluorinated counterparts. This characteristic is crucial for drug development as it affects bioavailability and efficacy.
Antimicrobial Activity
While detailed studies are still required, initial findings suggest that this compound may exhibit antimicrobial properties, warranting further investigation into its potential as an antimicrobial agent.
Neuropharmacological Studies
Investigations into similar piperidine derivatives have shown promise as NK(1) receptor antagonists. This suggests that this compound could have therapeutic applications for treating anxiety and depression .
Mechanism of Action
The mechanism of action of methyl 4-fluoropiperidine-4-carboxylate hydrochloride involves its interaction with specific molecular targets, often enzymes or receptors in biological systems. The fluorine atom’s presence can enhance the compound’s binding affinity and selectivity towards these targets, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Key Structural Variations and Properties
The following table summarizes critical parameters for Methyl 4-fluoropiperidine-4-carboxylate hydrochloride and its analogs:
Functional Group Impact on Properties
- Fluorine Substitution: The 4-fluoro group in Methyl 4-fluoropiperidine-4-carboxylate HCl enhances electronegativity and steric effects, improving binding affinity in drug-receptor interactions compared to non-fluorinated analogs like Ethyl 4-Methylpiperidine-4-carboxylate HCl . The 3,3-difluoro derivative (CAS 1779974-06-9) exhibits greater metabolic stability due to reduced susceptibility to oxidative degradation .
- Carboxylic acid derivatives (e.g., CAS 1186663-32-0) are more polar, favoring solubility in aqueous environments but limiting membrane permeability .
Aromatic vs. Aliphatic Substituents :
- Compounds like 4-(3-Methoxyphenyl)piperidine HCl (CAS 325808-20-6) incorporate aromatic groups for π-π stacking interactions in receptor binding, commonly used in serotonin or dopamine modulators .
Biological Activity
Methyl 4-fluoropiperidine-4-carboxylate hydrochloride is a fluorinated compound with notable biological activities, particularly in pharmacology. This article explores its biological activity, mechanisms of action, and applications in medicinal chemistry, supported by research findings and data tables.
- Molecular Formula : CHClFNO
- Molecular Weight : Approximately 197.635 g/mol
- Structure : The presence of a fluorine atom at the 4-position of the piperidine ring enhances its chemical reactivity and biological interactions.
The biological activity of this compound is largely attributed to its structural characteristics:
- Fluorine Atom : The electronegative fluorine atom can engage in hydrogen bonding and influence the compound's binding affinity to various biological targets, such as receptors or enzymes.
- Ester Group : The ester moiety can undergo hydrolysis, releasing the active piperidine derivative that interacts with specific biological targets.
Biological Activity and Applications
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound may inhibit the growth of various pathogens, including Mycobacterium tuberculosis. In a screening study, compounds were tested for their minimum inhibitory concentration (MIC), with promising results indicating significant antimicrobial properties .
- Pharmacological Potential : The compound has been identified as a potential lead in drug discovery due to its unique properties that may enhance metabolic stability and alter pharmacokinetic profiles compared to non-fluorinated analogs.
- Chemical Synthesis Applications : It serves as an intermediate in synthesizing various fluorinated compounds, which are valuable in medicinal chemistry and materials science.
Comparative Analysis with Analog Compounds
The following table summarizes the structural features and unique aspects of this compound compared to similar compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| This compound | Fluorine at the 4-position | Enhanced selectivity and potency towards biological targets |
| Methyl piperidine-4-carboxylate hydrochloride | Lacks fluorine atom | More hydrophilic; different biological activity |
| Ethyl 4-fluoropiperidine-4-carboxylate | Ethyl instead of methyl | Potentially different pharmacokinetics |
| Methyl 3-chloropiperidine-4-carboxylate | Chlorine instead of fluorine | Different reactivity profile |
Case Studies and Research Findings
In a recent study focused on tuberculosis drug discovery, methyl 4-fluoropiperidine-4-carboxylate derivatives were screened alongside other compounds. The results indicated that several analogs exhibited MIC values below 20 µM, showcasing their potential efficacy against M. tuberculosis while maintaining low cytotoxicity against HepG2 cells .
Additionally, structure-activity relationship (SAR) studies highlighted modifications that could enhance activity while improving physicochemical properties. For instance, analogs with specific substitutions showed improved binding affinity and selectivity towards target enzymes .
Q & A
Q. Q1. What are the common synthetic routes for Methyl 4-fluoropiperidine-4-carboxylate hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: Synthesis typically involves fluorination of piperidine precursors. For example, nucleophilic fluorination using reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor® on hydroxylated intermediates is common . Ethyl analogs (e.g., Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride) are synthesized via similar fluorination steps, with yields heavily dependent on temperature control (0–5°C), solvent polarity (e.g., dichloromethane), and stoichiometric ratios of fluorinating agents . Post-fluorination, esterification with methyl chloride or transesterification may follow. Purity optimization often requires recrystallization from ethanol/water mixtures .
Q. Q2. What analytical techniques are critical for characterizing this compound, and how are data interpreted?
Methodological Answer:
- NMR Spectroscopy : NMR confirms fluorination (δ ~ -200 ppm for aliphatic C-F bonds), while NMR identifies piperidine ring conformation and ester methyl groups (δ 3.6–3.8 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H] at m/z 196.07 for the free base) and detects impurities .
- HPLC : Reverse-phase C18 columns with UV detection (210–220 nm) assess purity (>95% required for pharmacological studies) .
Q. Q3. What are the recommended storage and handling protocols to ensure compound stability?
Methodological Answer: Store at 2–8°C under inert gas (argon/nitrogen) to prevent hydrolysis of the ester group. Desiccants (e.g., silica gel) mitigate moisture-induced degradation. Handling requires PPE (gloves, goggles) due to potential respiratory irritation (H315/H319 hazards) .
Advanced Research Questions
Q. Q4. How can enantioselective synthesis of this compound be achieved, and what chiral catalysts are effective?
Methodological Answer: Asymmetric fluorination via chiral auxiliaries or organocatalysts is challenging due to the quaternary fluorinated carbon. A reported strategy uses (R)-BINOL-derived phosphates to induce enantioselectivity during fluorination, achieving up to 80% ee. Alternatively, enzymatic resolution of racemic mixtures using lipases (e.g., Candida antarctica) may separate enantiomers .
Q. Q5. How do structural modifications (e.g., fluorination position, ester substituents) impact biological activity in related piperidine derivatives?
Methodological Answer:
- Fluorine Position : 4-Fluorine enhances metabolic stability by blocking cytochrome P450 oxidation. Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride shows improved pharmacokinetic profiles compared to non-fluorinated analogs .
- Ester vs. Amide : Methyl esters exhibit faster hydrolysis in vivo than ethyl analogs, affecting bioavailability. Replacing the ester with a carboxamide group (e.g., in kinase inhibitors) increases target binding affinity but reduces solubility .
Q. Q6. How can researchers address contradictions in reported biological data (e.g., IC50_{50}50 variability) for fluorinated piperidine derivatives?
Methodological Answer:
- Assay Conditions : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability. For example, Ethyl 4-fluoropiperidine-4-carboxylate hydrochloride’s IC against MAPK1 ranges from 50–200 nM depending on buffer pH and incubation time .
- Compound Purity : Impurities >5% (e.g., de-fluorinated byproducts) artificially lower activity. Cross-validate results using orthogonal assays (e.g., SPR vs. fluorescence polarization) .
Q. Q7. What computational methods are used to predict the reactivity and metabolic pathways of this compound?
Methodological Answer:
Q. Q8. How does the hydrochloride salt form influence solubility and crystallinity compared to the free base?
Methodological Answer: The hydrochloride salt improves aqueous solubility (e.g., ~50 mg/mL in water vs. <1 mg/mL for free base) due to ion-dipole interactions. Crystallinity is enhanced via salt formation, facilitating X-ray diffraction studies. However, hygroscopicity requires strict moisture control during storage .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
